N/Ofq-(1-13)-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

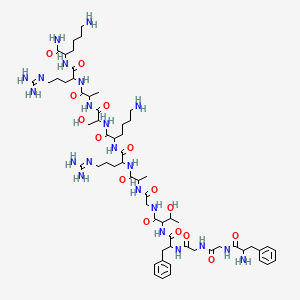

Nociceptin/orphanin FQ (1-13)-NH2, also known as N/OFQ (1-13)-NH2, is a synthetic peptide derivative of the endogenous neuropeptide nociceptin/orphanin FQ. This compound is a truncated form of nociceptin/orphanin FQ, consisting of the first 13 amino acids of the full peptide sequence, with an amide group at the C-terminus. Nociceptin/orphanin FQ is known for its role in modulating pain, stress, and various physiological processes through its interaction with the nociceptin opioid peptide receptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N/OFQ (1-13)-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of N/OFQ (1-13)-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

N/OFQ (1-13)-NH2 can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to create analogs with altered properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

Pain Management

N/Ofq-(1-13)-NH2 has demonstrated promising antinociceptive effects in various animal models. Studies have shown that intrathecal administration of this compound can produce significant pain relief in rodent models, indicating its potential as a therapeutic agent for chronic pain conditions .

Key Findings:

- In vivo studies using the tail withdrawal assay in monkeys indicated robust and long-lasting antinociceptive effects from this compound .

- It has been compared favorably against traditional opioids, suggesting a reduced side effect profile while maintaining efficacy .

Receptor Studies

This compound serves as an essential tool for studying the nociceptin receptor's function and pharmacology. Its ability to selectively activate the NOP receptor allows researchers to investigate receptor signaling pathways and their implications in various physiological processes.

Comparative Analysis with Similar Compounds:

| Compound | Biological Activity | Potency | Notes |

|---|---|---|---|

| Nociceptin/orphanin FQ | Full-length peptide | Standard | Natural ligand |

| [Dmt1]this compound | Enhanced potency | High | Modified analog |

| UFP-112 | Increased stability | Higher | Synthetic analog |

Antinociceptive Efficacy

A study conducted on the efficacy of [Dmt1]this compound revealed its high affinity for human recombinant receptors. The compound exhibited potent agonistic activity, confirming its potential for development as a spinal analgesic .

Biased Agonism Research

Recent investigations into biased agonism at NOP receptors have highlighted the potential of lipidated forms of this compound. These modifications have been shown to enhance selectivity and efficacy, paving the way for innovative therapeutic strategies targeting chronic pain with fewer side effects than traditional opioids .

Mécanisme D'action

N/OFQ (1-13)-NH2 exerts its effects by binding to the nociceptin opioid peptide receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. These actions result in the inhibition of neurotransmitter release and modulation of neuronal excitability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nociceptin/orphanin FQ (full-length): The full-length peptide consists of 17 amino acids and has similar biological activities.

[Dmt1]N/OFQ (1-13)-NH2: A modified analog with enhanced potency and selectivity for the nociceptin opioid peptide receptor.

UFP-112: A synthetic analog with increased stability and potency compared to the native peptide

Uniqueness

N/OFQ (1-13)-NH2 is unique due to its truncated structure, which retains the biological activity of the full-length peptide while offering advantages in terms of synthesis and stability. Its ability to selectively activate the nociceptin opioid peptide receptor makes it a valuable tool for studying receptor function and developing therapeutic agents .

Activité Biologique

Nociceptin/orphanin FQ (N/OFQ) is a neuropeptide that plays a crucial role in various physiological processes, including pain modulation, anxiety, and the regulation of mood. The truncated form N/OFQ-(1-13)-NH2 has garnered significant interest due to its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is derived from the nociceptin/orphanin FQ precursor and retains essential pharmacophoric features necessary for receptor activation. The biological activity of this peptide is primarily mediated through its interaction with the nociceptin opioid peptide (NOP) receptor, a G protein-coupled receptor (GPCR). Studies have demonstrated that this compound acts as a full agonist at the NOP receptor, stimulating G protein signaling pathways and promoting calcium mobilization in cellular assays.

Key Findings:

- Calcium Mobilization : this compound induces a concentration-dependent increase in intracellular calcium levels, demonstrating high potency comparable to the full-length N/OFQ peptide .

- G Protein Activation : The peptide promotes interactions between the NOP receptor and G proteins, with an effective concentration (pEC50) around 8.80 .

- β-Arrestin Recruitment : It also stimulates β-arrestin recruitment, indicating its potential for biased signaling pathways .

Comparative Biological Activity

A series of studies have compared the biological activity of this compound with its analogs and derivatives. Notably, modifications to the peptide structure can significantly influence its potency and efficacy.

Case Studies

- Pain Modulation : In vivo studies using the tail withdrawal assay in non-human primates demonstrated that [Dmt1]this compound produced robust antinociceptive effects, highlighting its potential as an analgesic agent .

- Anxiety and Mood Regulation : The role of N/OFQ in modulating anxiety-like behaviors has been investigated in rodent models. Administration of this compound resulted in decreased anxiety-like responses in elevated plus maze tests .

- Neuropathic Pain Models : Research has indicated that this compound may have antihyperalgesic properties in models of neuropathic pain, suggesting its utility in treating chronic pain conditions .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMALYOXPBRJBG-CGUXNFSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H100N22O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1381.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.